Intermediate Specificity: Direct Comparison of 5-HT1A and SERT Binding Activity of Vilazodone Derived from 5-(Piperazin-1-yl)benzofuran-2-carboxamide
5-(Piperazin-1-yl)benzofuran-2-carboxamide serves as the critical intermediate for Vilazodone synthesis [1]. The fully elaborated final API exhibits dual pharmacological activity: it acts as a serotonin reuptake inhibitor (SERT) with an IC50 of 0.5 nM and as a 5-HT1A receptor partial agonist with an IC50 of 0.2 nM (IA unspecified) . In contrast, 5-(Piperazin-1-yl)benzofuran-2-carboxamide itself, lacking the indole-butyl extension, does not exhibit these dual activities. Furthermore, analogs incorporating alternative heterocyclic scaffolds have been shown to produce divergent receptor selectivity profiles. For instance, allylpiperazine analogs of benzofuranyl-piperazine compounds demonstrate potent H3 receptor antagonism and H4 receptor partial agonism [2], illustrating that the specific benzofuran-2-carboxamide core of this compound is a defining structural feature for its intended downstream application.
| Evidence Dimension | Receptor binding affinity (IC50) of downstream product (Vilazodone) vs. structural analogs |
|---|---|
| Target Compound Data | Downstream API (Vilazodone): SERT IC50 = 0.5 nM; 5-HT1A IC50 = 0.2 nM (partial agonist) |
| Comparator Or Baseline | Target compound (parent intermediate): No direct SERT/5-HT1A activity; Allylpiperazine benzofuranyl analogs: H3 antagonist activity / H4 partial agonist activity |
| Quantified Difference | Target compound alone lacks dual SERT/5-HT1A activity; Vilazodone derived from this intermediate achieves sub-nanomolar dual activity, whereas structural modifications to allylpiperazine shift selectivity toward histamine receptors. |
| Conditions | In vitro radioligand binding assays; Vilazodone data from literature; Allylpiperazine data from functional characterization on H3/H4 receptors |
Why This Matters
This confirms that the benzofuran-2-carboxamide core is essential for the downstream API's dual serotonergic pharmacology, and substitution with histamine-active analogs would fundamentally alter the therapeutic target profile.
- [1] SynZeal. Vilazodone Intermediate | 183288-46-2. Product Page. View Source
- [2] ScienceDirect. Novel potent (dihydro)benzofuranyl piperazines as human histamine receptor ligands – Functional characterization and modeling studies on H3 and H4 receptors. 2020. View Source
